molecular formula C19H33N5O6 B12517990 Glycyl-L-valyl-L-valyl-L-prolylglycine CAS No. 742068-56-0

Glycyl-L-valyl-L-valyl-L-prolylglycine

Katalognummer: B12517990
CAS-Nummer: 742068-56-0
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: ICMIAKMAFSYTMK-RCBQFDQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-valyl-L-valyl-L-prolylglycine is a peptide compound composed of the amino acids glycine, valine, and proline. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-valyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-valyl-L-valyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-valyl-L-valyl-L-prolylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Wirkmechanismus

The mechanism of action of Glycyl-L-valyl-L-valyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, protein synthesis, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: Another hexapeptide with different amino acid composition.

    N-phenylacetyl-glycyl-L-proline ethyl ester: A dipeptide with neuroprotective activity.

Uniqueness

Glycyl-L-valyl-L-valyl-L-prolylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties

Eigenschaften

CAS-Nummer

742068-56-0

Molekularformel

C19H33N5O6

Molekulargewicht

427.5 g/mol

IUPAC-Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C19H33N5O6/c1-10(2)15(22-13(25)8-20)18(29)23-16(11(3)4)19(30)24-7-5-6-12(24)17(28)21-9-14(26)27/h10-12,15-16H,5-9,20H2,1-4H3,(H,21,28)(H,22,25)(H,23,29)(H,26,27)/t12-,15-,16-/m0/s1

InChI-Schlüssel

ICMIAKMAFSYTMK-RCBQFDQVSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN

Kanonische SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.